molecular formula C10H15N3O B1380185 1-(5-Amino-2-methylphenyl)-3,3-dimethylurea CAS No. 1514414-40-4

1-(5-Amino-2-methylphenyl)-3,3-dimethylurea

Cat. No.: B1380185
CAS No.: 1514414-40-4
M. Wt: 193.25 g/mol
InChI Key: LPJQQMQKYWCCNO-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylphenyl)-3,3-dimethylurea is an organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an amino group and a dimethylurea moiety attached to a methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-methylphenyl)-3,3-dimethylurea typically involves the reaction of 5-amino-2-methylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-methylphenyl)-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(5-Amino-2-methylphenyl)-3,3-dimethylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-(5-Amino-2-methylphenyl)-3,3-dimethylthiourea: Similar in structure but contains a thiourea group instead of a urea group.

    1-(5-Amino-2-methylphenyl)-3,3-dimethylguanidine: Contains a guanidine group, offering different chemical properties.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(5-amino-2-methylphenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJQQMQKYWCCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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